2,4-Dihydroxy-5,6-dimethylpyrimidine
Overview
Description
2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-dimethyluracil, is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is characterized by the presence of two hydroxyl groups at positions 2 and 4, and two methyl groups at positions 5 and 6 on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4-dihydroxy-5,6-dimethylpyrimidine involves the oxidation of uracil. In this process, uracil is reacted with hydrogen peroxide under controlled conditions to yield the desired product . Another method involves the reaction of guanidine hydrochloride with sodium methylate, followed by the addition of dimethyl malonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using uracil as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used to reduce the compound under mild conditions.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives of this compound .
Scientific Research Applications
2,4-Dihydroxy-5,6-dimethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-dihydroxy-5,6-dimethylpyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of H(+)/K(+) ATPase, it binds to the enzyme and prevents the exchange of hydrogen and potassium ions, thereby reducing gastric acid secretion . The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Thymine: A methylated derivative of uracil, with a methyl group at position 5.
Cytosine: Another pyrimidine nucleobase, with an amino group at position 4 instead of a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . These structural features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5,6-dimethyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLJGKJIMBYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180918 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-13-5 | |
Record name | 5,6-Dimethyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26305-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26305-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 26305-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLTHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SHU0QC17F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 2,4-Dihydroxy-5,6-dimethylpyrimidine in Clerodendrum viscosum leaves?
A1: The identification of this compound in the methanol extract of Clerodendrum viscosum leaves by GC-MS analysis [] is significant because it contributes to the characterization of the plant's phytochemical profile. This information can be valuable for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.